molecular formula C9H9Cl3O4P- B14357651 4-Chlorophenyl 1,3-dichloropropyl phosphate CAS No. 91599-30-3

4-Chlorophenyl 1,3-dichloropropyl phosphate

Cat. No.: B14357651
CAS No.: 91599-30-3
M. Wt: 318.5 g/mol
InChI Key: MKXVUORRNQQBAO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 1,3-dichloropropyl phosphate is an organophosphate compound with the molecular formula C9H11Cl3O4P. It is known for its applications in various fields, including flame retardants and chemical research. This compound is characterized by the presence of a chlorinated phenyl group and a dichloropropyl phosphate moiety, making it a versatile chemical with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 1,3-dichloropropyl phosphate typically involves the reaction of 4-chlorophenol with 1,3-dichloropropanol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{4-Chlorophenol} + \text{1,3-Dichloropropanol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 1,3-dichloropropyl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 4-chlorophenol and 1,3-dichloropropanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Hydrolysis: Typically occurs in the presence of water or dilute acids.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired products.

Major Products Formed:

    4-Chlorophenol: Formed during hydrolysis.

    Substituted Derivatives: Formed during nucleophilic substitution reactions.

Scientific Research Applications

4-Chlorophenyl 1,3-dichloropropyl phosphate has several scientific research applications, including:

    Flame Retardants: Used as an additive in materials to enhance their flame resistance.

    Chemical Synthesis: Serves as an intermediate in the synthesis of other organophosphate compounds.

    Biological Studies: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Industrial Applications: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 1,3-dichloropropyl phosphate involves its interaction with specific molecular targets. As an organophosphate, it can inhibit certain enzymes by phosphorylating their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s chlorinated phenyl group and dichloropropyl phosphate moiety play crucial roles in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

    Tris(1,3-dichloro-2-propyl)phosphate (TDCPP): Another organophosphate flame retardant with similar applications.

    Triphenyl Phosphate (TPP): Used as a flame retardant and plasticizer.

    Tris(2-chloroethyl) Phosphate (TCEP): Known for its flame retardant properties.

Uniqueness: 4-Chlorophenyl 1,3-dichloropropyl phosphate is unique due to its specific chemical structure, which imparts distinct properties such as higher reactivity in nucleophilic substitution reactions and specific enzyme inhibition capabilities. Its combination of a chlorinated phenyl group and a dichloropropyl phosphate moiety sets it apart from other similar compounds.

Properties

CAS No.

91599-30-3

Molecular Formula

C9H9Cl3O4P-

Molecular Weight

318.5 g/mol

IUPAC Name

(4-chlorophenyl) 1,3-dichloropropyl phosphate

InChI

InChI=1S/C9H10Cl3O4P/c10-6-5-9(12)16-17(13,14)15-8-3-1-7(11)2-4-8/h1-4,9H,5-6H2,(H,13,14)/p-1

InChI Key

MKXVUORRNQQBAO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1OP(=O)([O-])OC(CCCl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.